Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Designing Active and Stable Ir-based Catalysts for Acidic Oxygen Evolution Reaction
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-25 , DOI: 10.1039/d3im00070b
The widespread application of polymer electrolyte membrane water electrolyzers (PEMWEs) remains a tough challenge at present, as they rely on the use of highly scarce iridium (Ir) with insufficient catalytic performance for the oxygen evolution reaction (OER). Therefore, exploring the degradation and activation mechanism of Ir-based catalysts during OER, and searching for highly efficient Ir-based catalysts are essential to achieve large-scale hydrogen production with PEMWEs. This minireview briefly describes the adsorbate evolution mechanism and lattice oxygen oxidation mechanism for Ir-based catalysts to complete the OER process. Then the valence change of Ir during OER is discussed to illustrate the origin of the favorable stability for Ir-based catalysts. After that different modification strategies for IrO2, such as elemental doping, surface engineering, atom utilization enhancing, and support engineering are summarized in the hope of finding some commonalities for improving performance. Finally, the perspectives for the development of Ir-based OER catalysts in PEMWEs are presented.
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Recent progress of manganese dioxide based electrocatalysts for the oxygen evolution reaction
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-05-11 , DOI: 10.1039/d3im00034f
The oxygen evolution reaction (OER) represents an anodic reaction for a variety of sustainable energy conversion and storage technologies, such as hydrogen production, CO2 reduction, etc. To realize the large-scale implementation of these technologies, the sluggish kinetics of the OER resulting from multi-step proton/electron transfer and occurring at the gas–liquid–solid triple-phase boundary needs to be accelerated. Manganese oxide-based (MnOx) materials, especially MnO2, have become promising non-precious metal electrocatalysts for the OER under acidic conditions due to the good trade-off between catalytic activity and stability. This paper reviews the recent progress of MnO2-based materials to catalyze the OER through either the traditional adsorbent formation mechanism (AEM) or the emerging lattice-oxygen-mediated mechanism (LOM). Pure manganese dioxide OER catalysts with different crystalline structures and morphologies are summarized, while MnO2-based composite structures are also discussed, and the application of MnO2-based catalysts in PEMWEs is summarized. Critical challenges and future research directions are presented to hopefully help future research.
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Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2022-11-16 , DOI: 10.1039/d2im00020b
Carbazole and anthracene, two aromatic hydrocarbon components contained in coal tar, are used as essential organic intermediates to synthesize various carbazole derivatives and anthraquinones. N,N-Dimethylformamide (DMF) is a commonly used solvent to extract carbazole from crude mixtures of carbazole and anthracene. However, the interaction between carbazole/anthracene and DMF in the extraction process is still to be fully understood at the molecular level. In this work, the intermolecular interaction of carbazole/anthracene with DMF was investigated using various NMR techniques, including 1H NMR titration, variable temperature NMR spectroscopy (VT-NMR), Nuclear Overhauser Effect Spectroscopy (NOESY), and diffusion-ordered spectroscopy (DOSY). The observed 1H chemical shift changes of carbazole indicated strong intermolecular hydrogen bonds between carbazole and DMF, which was further supported by the decrease in the molecular self-diffusion coefficients (D) of both carbazole and DMF according to DOSY measurements. Moreover, NOESY experiments revealed that the distance between the aldehydic hydrogen of DMF and the N–H of carbazole was smaller than 5 Å. Accordingly, an intermolecular hydrogen bond between carbazole and DMF in the form of CO⋯H–N was proposed. This research increases our knowledge about the separation process of carbazole and anthracene and hence helps improve the methods.
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Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs)
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-20 , DOI: 10.1039/d3im00002h
Proton exchange membrane fuel cells (PEMFCs) have great potential to become the next generation green energy technique, but their application is limited by the slow kinetics of the cathode oxygen reduction reaction (ORR) in acidic medium. Meanwhile, the high price of Pt-based catalysts, which are now widely used commercially, has raised the cost of PEMFCs. Therefore, non-noble metal ORR catalysts as alternatives to Pt-based group metals (PGM) have attracted much attention. However, there is still a big gap between the performance of non-noble metal catalysts and commercial Pt/C catalysts in acidic environment. Recently, it has been realized that the performance of catalysts is closely related to the structure of catalytically active sites. Inspired by this, in this review, we firstly introduced the development and breakthrough of non-noble metals as activity sites. We then briefly summarized their catalytic mechanisms, and put forward some suggestions on how to improve the activity and stability of non-noble metal ORR catalysts.
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Correction: Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-07 , DOI: 10.1039/d3im90005c
Correction for ‘Hierarchically ordered porous carbon with atomically dispersed cobalt for oxidative esterification of furfural’ by Wen Yao et al., Ind. Chem. Mater., 2023, 1, 106–116, https://doi.org/10.1039/D2IM00045H.
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Practical applications of total internal reflection fluorescence microscopy for nanocatalysis
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-06-29 , DOI: 10.1039/d3im00046j
Fluorescence microscopy has evolved from a purely biological tool to a powerful chemical instrument for imaging and kinetics research into nanocatalysis. And the demand for high signal-to-noise ratio and temporal–spatial resolution detection has encouraged rapid growth in total internal reflection fluorescence microscopy (TIRFM). By producing an evanescent wave on the glass–water interface, excitation can be limited to a thin plane to ensure the measured accuracy of kinetics and image contrast of TIRFM. Thus, this unique physical principle of TIRFM makes it suitable for chemical research. This review outlines applications of TIRFM in the field of chemistry, including imaging and kinetics research. Hence, this review could provide guidance for beginners employing TIRFM to solve current challenges creatively in chemistry.
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Lithium-mediated electrochemical dinitrogen reduction reaction
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-04-05 , DOI: 10.1039/d3im00006k
The Haber–Bosch process is the dominant approach for NH3 production today, but the process has to be maintained at energy-intensive high temperatures and pressures. Li-mediated electrocatalytic dinitrogen reduction reaction (eN2RR) could instead enable sustainable and green NH3 production at ambient conditions. Lithium mediators realize the synthesis of NH3 via the formation of Li3N, and thus lower the energy required for the direct cleavage of N2. There has now been a surge of interest in devising approaches to optimize the NH3 yield rate and faradaic efficiency of the eN2RR process by employing different catalysts as well as electrolytes. This review discusses the recent advances in the field of the Li-mediated eN2RR along with the latest insights into the proposed catalytic mechanisms. Moreover, it also highlights the state-of-the-art reported electrocatalysts and electrolytes that have revolutionized the field of the Li-mediated eN2RR. In addition to the above, our review provides a critical overview of certain limitations and a future prospectus that will provide a way forward to explore this area.
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Perspective on oligomeric products from lignin depolymerization: their generation, identification, and further valorization
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-03-10 , DOI: 10.1039/d2im00059h
The present contribution emphasizes the formation of oligomeric products in various depolymerization approaches of lignin, namely reductive catalytic fractionation, oxidative catalytic fractionation, and pyrolysis. Three possible routes to form such oligomers in these depolymerization processes are summarized and compared from various studies conducted on model compounds. Next, the main identification techniques for characterizing oligomeric products are highlighted. Particular focus is given to 2D-HSQC-NMR, GPC, Maldi-TOF-MS and FT-ICR-MS, which represent the state-of-art characterization of lignin. Special attention was paid to the transferability of these techniques for depolymerized oligomeric lignin. Finally, both the existing and expected potential lignin valorization routes are discussed for these oligomers, and technical hurdles and recommendations are provided in an attempt to catalyze the development of new discoveries and enabling technologies.
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Understanding the charging of supercapacitors by electrochemical quartz crystal microbalance
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2022-12-19 , DOI: 10.1039/D2IM00038E
Supercapacitors are highly valued energy storage devices with high power density, fast charging ability, and exceptional cycling stability. A profound understanding of their charging mechanisms is crucial for continuous performance enhancement. Electrochemical quartz crystal microbalance (EQCM), a detection means that provides in situ mass change information during charging–discharging processes at the nanogram level, has received greatly significant attention during the past decade due to its high sensitivity, non-destructiveness and low cost. Since being used to track ionic fluxes in porous carbons in 2009, EQCM has played a pivotal role in understanding the charging mechanisms of supercapacitors. Herein, we review the critical progress of EQCM hitherto, including theory fundamentals and applications in supercapacitors. Finally, we discuss the fundamental effects of ion desolvation and transport on the performance of supercapacitors. The advantages and defects of applying EQCM in supercapacitors are thoroughly examined, and future directions are proposed. Keywords: EQCM; Supercapacitors; Charging mechanisms; Quantitative characterization.
Detail
Highly active ZIF-8@CNT composite catalysts as cathode materials for anion exchange membrane fuel cells†
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-09-06 , DOI: 10.1039/D3IM00081H
Developing non-precious metal-based inexpensive and highly active electrocatalysts for the oxygen reduction reaction (ORR) in alkaline media is important for fuel cell applications. Herein, we report a simple and effective synthesis of transition-metal-doped zeolitic imidazolate framework-8 (ZIF-8) and carbon nanotube (CNT) composite catalysts (ZIF-8@CNT) prepared via high-temperature pyrolysis at 900 °C. The catalysts were characterized using different physicochemical techniques and employed as cathode materials in anion exchange membrane fuel cells (AEMFC). The prepared metal-free (ZNT-900), single-metal-doped (Fe-ZNT-900, Co-ZNT-900) and binary-metal-doped (Fe1Co1-ZNT-900, Fe1Co2-ZNT-900) catalysts had a sufficient amount of N-doping with the presence of FeCo moieties in the carbon skeleton of the latter two materials. N2 adsorption–desorption isotherms showed that all the prepared catalysts possess a sufficient Brunauer–Emmett–Teller surface area with more micropores present in ZNT-900, while a combined micro–mesoporous structure was obtained for transition-metal-doped catalysts. Binary-metal-doped catalysts showed the highest number of ORR-active sites (pyridinic-N, pyrrolic-N, graphitic-N, M–Nx) and exhibited a half-wave potential (E1/2) of 0.846 and 0.847 V vs. RHE for Fe1Co1-ZNT-900 and Fe1Co2-ZNT-900, respectively, which surpassed that of the commercial Pt/C catalyst (E1/2 = 0.834 V). In H2–O2 AEMFCs, the Fe1Co2-ZNT-900 catalyst delivered a maximum power density (Pmax) of 0.171 W cm−2 and current density at 0.5 V (j0.5) of 0.326 A cm−2, which is very close to that of the Pt/C catalyst (Pmax = 0.215 W cm−2 and j0.5 = 0.359 A cm−2). The prepared ZIF-8@CNT catalysts showed remarkable electrocatalytic ORR activity in 0.1 M KOH solution and fuel cell performance comparable to that of the benchmark Pt/C catalyst. Keywords: Rotating disk electrode; Anion exchange membrane fuel cell; Zeolitic imidazolate framework; Non-precious metal catalyst; Oxygen reduction reaction.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物4区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.20 55 Science Citation Index Science Citation Index Expanded Not
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